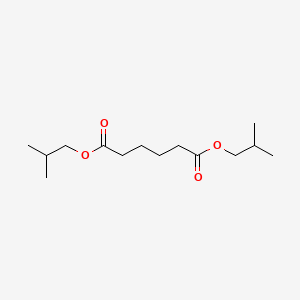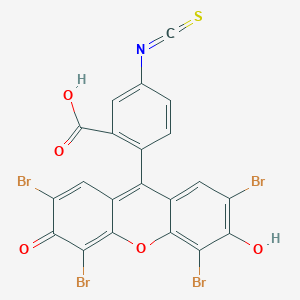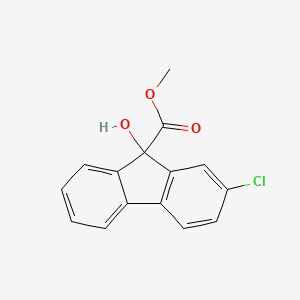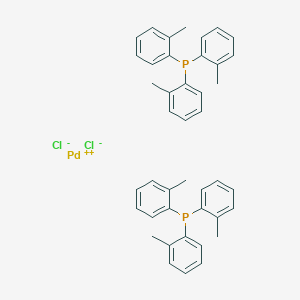
2-(Dodecyldimethylammonio)acetate
Overview
Description
2-(Dodecyldimethylammonio)acetate is a useful research compound. Its molecular formula is C16H33NO2 and its molecular weight is 271.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancement of Insecticide Efficacy
- Application in Agriculture: Dodecyl acetate has been studied for its potential to enhance the effectiveness of insecticides. In one study, dodecyl acetate was added to fipronil and maldison insecticides and applied to control Frankliniella occidentalis on strawberries. While fipronil alone was effective, the addition of dodecyl acetate did not significantly enhance thrips mortality. However, in the case of maldison, the addition of dodecyl acetate did increase the larval mortality rate, indicating a potential application in improving insecticide formulations (Cook, Dadour, & Bailey, 2002).
Role in Chemical Reactions
- Impact on Hydrolysis Reactions: The compound's influence on the hydrolysis of aromatic esters was explored, where different cationic surfactants, including those with dodecyl groups, affected the rate of ester hydrolysis (Brandariz & Iglesias, 2014).
Pheromone Component in Insects
- Entomology and Pest Control: Dodecyl acetate has been identified as a component of the sex pheromone in certain moth species, such as Trichoplusia ni. It appears to function as a short-range pheromone component, influencing the behavior of male moths. This discovery has implications for developing pest control methods (Bjostad, Gaston, Noble, Moyer, & Shorey, 1980).
Enhancement of Protein Isolation Techniques
- Biochemistry Research: In protein biochemistry, the compound has been used to improve the isolation of ribosomal proteins, offering a more efficient method for protein concentration and removal of certain compounds from protein solutions (Barritault, Expert-Bezancon, Guerin, & Hayes, 1976).
Application in Ionic Liquids and Gas Solubility
- Chemical Engineering: The compound's role in the solubility of gases like CO2 in ionic liquids has been investigated. This research is critical for applications in CO2 capture and natural gas sweetening processes (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Mechanism of Action
Target of Action
The primary target of 2-(Dodecyldimethylammonio)acetate, also known as Lauryl betaine, is Malassezia spp. , a type of fungus . This compound exhibits antifungal activity and is commonly used in the skin care industry .
Mode of Action
While the exact mode of action of this compound is not fully understood, it is known to inhibit the growth of Malassezia spp., thereby exhibiting its antifungal properties . It is also used as a surfactant and emulsifier, which suggests that it may interact with biological membranes .
Biochemical Pathways
As a surfactant and emulsifier, it likely interacts with lipid membranes, potentially disrupting the integrity of fungal cells .
Pharmacokinetics
As a surfactant, it is likely to have good bioavailability when applied topically .
Result of Action
The primary result of the action of this compound is the inhibition of Malassezia spp., leading to its antifungal effects . In the context of skincare, this can help manage conditions associated with this fungus, such as dandruff or seborrheic dermatitis .
Biochemical Analysis
Biochemical Properties
2-(Dodecyldimethylammonio)acetate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by altering their solubility and stability. For instance, it can interact with membrane proteins, facilitating their extraction and purification. The compound’s zwitterionic nature allows it to maintain a neutral charge at physiological pH, reducing protein denaturation and aggregation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt cell membranes, leading to changes in membrane permeability and fluidity. This disruption can affect ion channels and receptors, altering cellular signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. The compound’s surfactant properties allow it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound enzymes and receptors. This disruption can lead to changes in cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance membrane permeability and facilitate drug delivery. At high doses, it can cause toxic effects, including cell lysis and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to achieve a particular biological effect. Toxicity studies have shown that high doses can lead to adverse effects, such as inflammation and necrosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to lipid metabolism. It can interact with enzymes involved in lipid synthesis and degradation, affecting metabolic flux and metabolite levels. The compound can also influence the activity of cofactors and other regulatory molecules, modulating metabolic pathways at multiple levels. Studies have shown that this compound can alter the balance between lipid synthesis and degradation, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its amphiphilic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers. The localization and accumulation of this compound can vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the plasma membrane, endosomes, and lysosomes. Its localization can affect its activity and function, as it can interact with specific biomolecules in different compartments. Post-translational modifications and targeting signals can also influence the subcellular distribution of this compound, directing it to specific organelles .
Properties
IUPAC Name |
2-[dodecyl(dimethyl)azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041266, DTXSID101020488 | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
683-10-3, 85736-48-7 | |
| Record name | Lauryldimethylaminoacetic acid betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethylbetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryldimethylbetaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxylatomethyl)dodecyldimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Betaines, C12-18-alkyldimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



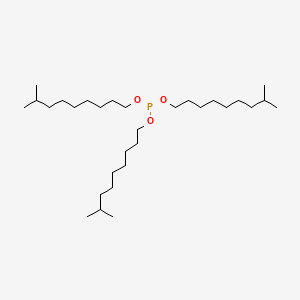
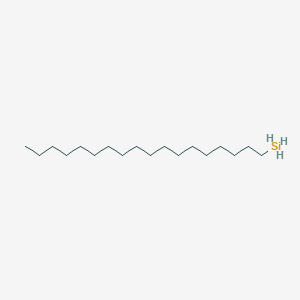
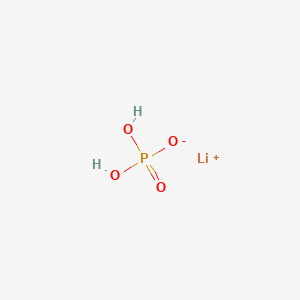

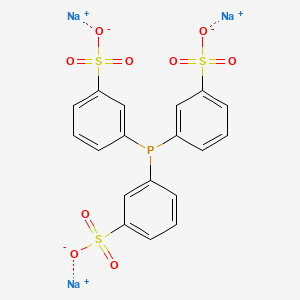

![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)


